2,3,5,6-Tetrafluorophenyl isothiocyanate
Description
Contextualization of 2,3,5,6-Tetrafluorophenyl Isothiocyanate within the Class of Perfluorinated Aryl Isothiocyanates
This compound is a member of the perfluorinated aryl isothiocyanate family. These compounds are characterized by an aromatic ring in which most or all hydrogen atoms have been replaced by fluorine. In the case of this compound, four fluorine atoms adorn the benzene (B151609) ring, leaving a single hydrogen atom.
The presence of multiple fluorine atoms dramatically alters the electronic nature of the aromatic ring. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly reduces the electron density of the phenyl ring. This electronic modification is central to the chemical personality of perfluorinated aryl isothiocyanates, rendering the aromatic ring susceptible to nucleophilic attack—a reactivity pattern that is the opposite of typical benzene derivatives.
Basic properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₇HF₄NS |
| Molecular Weight | 207.148 g/mol nist.govrsc.org |
| CAS Registry Number | 20925-31-9 nist.govrsc.org |
| Appearance | Not specified in provided results |
| Boiling Point | Not specified in provided results |
| Melting Point | Not specified in provided results |
This table presents basic chemical data for this compound.
Academic Relevance of Isothiocyanate Functionality in Synthetic Methodologies
The isothiocyanate group (–N=C=S) is a versatile functional group with a rich history in organic synthesis. researchgate.net Its heterocumulene structure, characterized by adjacent double bonds, makes it an excellent electrophile, readily reacting with a wide range of nucleophiles. rsc.org This reactivity is the cornerstone of its utility in constructing a diverse array of organic molecules. libretexts.org
Isothiocyanates are key building blocks in the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. chemrxiv.org The reaction of isothiocyanates with amines, for instance, provides a straightforward route to thioureas, which are themselves important compounds and intermediates. Furthermore, isothiocyanates can participate in cycloaddition reactions, serving as a component in the formation of various ring systems. libretexts.org A notable example is the use of phenyl isothiocyanate in the Edman degradation, a method for sequencing amino acids in peptides. chemrxiv.org
The synthesis of isothiocyanates themselves has been a subject of extensive research, with numerous methods developed to access this functional group. chemrxiv.org These methods can be broadly categorized based on the starting material:
Type A: Derived from primary amines. chemrxiv.org
Type B: Derived from other nitrogen-containing functional groups. chemrxiv.org
Type C: Derived from non-nitrogen functional groups. chemrxiv.org
The development of new and efficient synthetic routes to isothiocyanates, particularly those bearing electron-deficient groups like perfluorinated aryl moieties, remains an active area of academic research. chemrxiv.org
Role of Fluorine Substitution in Modulating Aromatic System Reactivity and Properties
The substitution of hydrogen with fluorine on an aromatic ring has profound and multifaceted effects on the molecule's reactivity and physical properties. The high electronegativity of fluorine leads to a strong inductive electron withdrawal (-I effect) from the aromatic ring. This effect is paramount in perfluorinated systems like this compound.
This strong electron withdrawal has several key consequences:
Activation towards Nucleophilic Aromatic Substitution (SNA_r): The reduced electron density of the aromatic ring makes it highly susceptible to attack by nucleophiles. This is a reversal of the typical reactivity of benzene, which undergoes electrophilic substitution. The fluorine atoms stabilize the negatively charged intermediate (Meisenheimer complex) formed during the course of the SNA_r reaction.
Increased Acidity of Ring Protons: The electron-withdrawing nature of the fluorine atoms increases the acidity of the remaining C-H bonds on the aromatic ring.
Modified Intermolecular Interactions: The presence of fluorine atoms can introduce new modes of intermolecular interactions, such as C-F···H and C-F···π interactions, which can influence the packing of molecules in the solid state and their solubility properties.
In the context of this compound, the four fluorine atoms create a highly electron-deficient aromatic system. This not only activates the ring towards nucleophilic substitution but also influences the reactivity of the isothiocyanate group itself. The electron-withdrawing nature of the tetrafluorophenyl group is expected to enhance the electrophilicity of the central carbon atom of the isothiocyanate moiety, making it even more reactive towards nucleophiles compared to its non-fluorinated counterpart, phenyl isothiocyanate.
Classical and Contemporary Synthetic Routes to Aryl Isothiocyanates
The formation of the isothiocyanate group (-N=C=S) on an aromatic ring can be accomplished through several established and emerging synthetic pathways. These methods generally involve the reaction of a primary amine with a thiocarbonylating agent or the conversion of other functional groups into the isothiocyanate moiety.
Phosgene-Based and Phosgene-Free Approaches
Historically, the synthesis of isothiocyanates often relied on the use of phosgene (COCl₂) and its derivatives. A common phosgene-based approach involves the reaction of a primary amine with thiophosgene (CSCl₂). This method, while effective, is hampered by the high toxicity and hazardous nature of thiophosgene.
In response to the safety concerns associated with phosgene and its analogs, numerous phosgene-free methods have been developed. A prevalent strategy involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the corresponding isothiocyanate. A variety of desulfurizing agents have been employed, including but not limited to, p-toluenesulfonyl chloride, bis(trichloromethyl)carbonate (BTC), and cyanuric acid. evitachem.comchemrxiv.org This two-step, one-pot process offers a safer and more versatile alternative for the synthesis of a wide range of alkyl and aryl isothiocyanates. chemrxiv.org
Utilization of Elemental Sulfur and Carbene Intermediates in Isothiocyanate Formation
More recent advancements in isothiocyanate synthesis have explored the use of elemental sulfur as a sulfur source, aligning with principles of atom economy. mdpi.com One such approach involves the in situ generation of thiocarbonyl surrogates. This can be achieved through the reaction of in situ generated carbene functionalities with elemental sulfur. mdpi.com These thiocarbonyl intermediates, such as thiocarbonyl fluoride (B91410), can then react with primary amines to furnish isothiocyanates. mdpi.com
Another strategy involves the sulfuration of isocyanides. Isocyanides, which can be generated from carbenes and amines, react with elemental sulfur to form isothiocyanates. mdpi.com This transformation can be promoted by thermal conditions, catalysis, or the presence of a base. mdpi.com These sulfur-based methods represent a modern and practical approach to the synthesis of isothiocyanates. mdpi.com
Specific Synthetic Adaptations for this compound Synthesis
The synthesis of this compound benefits from adaptations of the general synthetic routes for aryl isothiocyanates, with specific considerations for the electron-deficient nature of the tetrafluorinated phenyl ring.
Precursor Compounds and Reaction Conditions
Two primary routes have been identified for the synthesis of this compound:
From 2,3,5,6-Tetrafluorophenol: This method involves the direct reaction of 2,3,5,6-tetrafluorophenol with thiophosgene. evitachem.com To prevent hydrolysis and other side reactions, this synthesis requires stringent anhydrous conditions and is typically carried out under an inert atmosphere (e.g., nitrogen or argon). evitachem.com The reaction can be conducted at ambient or elevated temperatures and generally yields the desired product in the range of 60-75%. evitachem.com
From 2,3,5,6-Tetrafluoroaniline: A scalable, one-pot aqueous approach utilizes 2,3,5,6-tetrafluoroaniline as the precursor. evitachem.com This phosgene-free method proceeds via the in situ formation of a dithiocarbamate salt. The reaction involves treating 2,3,5,6-tetrafluoroaniline with carbon disulfide in the presence of a base, followed by desulfurization. evitachem.com
Optimized conditions for the synthesis from 2,3,5,6-tetrafluoroaniline have been reported, providing high yields of the final product. evitachem.com
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1. Dithiocarbamate Formation | 2,3,5,6-Tetrafluoroaniline, Carbon disulfide (1.2 equiv.), Potassium carbonate (2.0 equiv.), Water | In situ generation of the dithiocarbamate salt intermediate. |
| 2. Desulfurization | Cyanuric acid (0.35–0.5 equiv.), Dichloromethane (CH₂Cl₂), 0°C | Conversion of the dithiocarbamate to the isothiocyanate. |
| 3. Product Liberation | Basification with NaOH (pH > 11) | Release of the final product. |
| Overall Yield | 89–98% |
Catalyst Systems and Reaction Optimization
In the context of the one-pot synthesis from 2,3,5,6-tetrafluoroaniline, the selection of the base is crucial for reaction efficiency. Potassium carbonate (K₂CO₃) has been identified as a key component, as it effectively solubilizes the dithiocarbamate intermediate in the aqueous medium. evitachem.com This is a notable optimization, as other common bases may not provide the same level of solubility and reactivity for this specific substrate. evitachem.com
The desulfurization step employs cyanuric acid, which acts as an efficient reagent for the conversion of the dithiocarbamate to the isothiocyanate under mild conditions (0°C). evitachem.com The optimization of the stoichiometry of the reagents, as detailed in Table 1, is critical for achieving high yields and minimizing side products. The use of a biphasic system (water and dichloromethane) facilitates the reaction and subsequent separation of the product.
While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of catalysis are central to many modern isothiocyanate syntheses. For instance, palladium-catalyzed C-H activation has been explored for the regioselective fluorination of aromatic isothiocyanate precursors, which could be a potential, albeit more complex, route to polyfluorinated derivatives. evitachem.com
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound, particularly via the one-pot aqueous route from 2,3,5,6-tetrafluoroaniline, aligns with several key principles of green chemistry.
Prevention of Waste: The one-pot nature of the synthesis from the aniline precursor minimizes waste generation by reducing the number of isolation and purification steps. nih.gov
Use of Safer Solvents: This method predominantly uses water as the solvent for the initial dithiocarbamate formation, which is a benign and environmentally friendly solvent. acs.orgjetir.org
Design for Energy Efficiency: The reaction conditions are relatively mild, with the desulfurization step being conducted at 0°C, which helps to minimize energy consumption compared to reactions requiring high temperatures. acs.org
Less Hazardous Chemical Syntheses: This route avoids the use of highly toxic and hazardous reagents like thiophosgene, significantly improving the safety profile of the synthesis. jetir.org
By employing a scalable, high-yield, one-pot process that utilizes safer reagents and solvents, the synthesis of this compound from its aniline precursor represents a more sustainable and environmentally conscious approach compared to classical methods.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNNLKBODYSOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N=C=S)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175083 | |
| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20925-31-9 | |
| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20925-31-9 | |
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Reactivity and Mechanistic Investigations of 2,3,5,6 Tetrafluorophenyl Isothiocyanate
Nucleophilic Addition Reactions of the Isothiocyanate Group
The isothiocyanate functional group (–N=C=S) is a key reactive center, readily undergoing addition reactions with nucleophilic species. The high electrophilicity of the central carbon atom is further enhanced by the electron-withdrawing tetrafluorophenyl ring.
The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of unsymmetrical thiourea (B124793) derivatives. bibliomed.orgorganic-chemistry.org This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.
The general mechanism involves the addition of the amine to the C=S bond, forming a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable thiourea product. The reaction is typically carried out by stirring the isothiocyanate and the amine in a suitable solvent, such as acetone, at room temperature. bibliomed.org The resulting thiourea derivatives often precipitate from the reaction mixture and can be purified by recrystallization. bibliomed.org
This methodology is broadly applicable, and a wide array of thioureas can be synthesized by varying the amine component. bibliomed.orgnih.gov For instance, the reaction of 9-isothiocyanate porphycene (B11496) derivatives with primary and secondary amines leads to the spontaneous formation of 2-aminothiazolo[4,5-c]porphycenes. researchgate.net The choice of amine, whether primary or secondary, dictates the substitution pattern of the final thiourea product.
The synthesis of thioureas from isothiocyanates is a cornerstone of medicinal chemistry, as thiourea derivatives exhibit a wide range of biological activities. nih.govuobabylon.edu.iq
Table 1: Examples of Thiourea Synthesis from Isothiocyanates and Amines
Thiol nucleophiles readily react with the isothiocyanate group to form dithiocarbamates. researchgate.net This reaction is analogous to the reaction with amines, with the sulfur atom of the thiol acting as the nucleophile. The reaction of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with thiols like 2-propanethiol (B166235) or pentafluorobenzenethiol results in nucleophilic addition to the N=C bond, yielding N-substituted dithiocarbamates. nsc.ru
The pH of the reaction medium can influence the chemoselectivity of isothiocyanate reactions in the presence of both amine and thiol groups. Generally, the reaction with a thiol group to form a dithiocarbamate (B8719985) is favored under slightly acidic to neutral conditions (pH 6-8), whereas the reaction with an amine to form a thiourea is preferred in more alkaline conditions (pH 9-11). researchgate.net This differential reactivity is crucial in bioconjugation chemistry, where isothiocyanates are used to label proteins containing both lysine (B10760008) (amine) and cysteine (thiol) residues.
The formation of dithiocarbamate salts is also a key step in the synthesis of isothiocyanates from primary amines and carbon disulfide. chemrxiv.orgnih.gov The initially formed dithiocarbamate salt is then treated with a desulfurizing agent to yield the isothiocyanate. nih.gov
The reaction of isothiocyanates with oxygen nucleophiles, such as alcohols and water, is generally less facile than with amines or thiols. However, under certain conditions, these reactions can proceed to form thiocarbamates. For instance, the reaction of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with various alcohols in the absence of a base leads to the formation of O-alkyl N-[perfluoro(2-methyl-2-penten-3-yl)]thiocarbamates. nsc.ru When these reactions are conducted in the presence of a base like triethylamine, a mixture of carbamates and cyclized 2-alkoxy-4,5-dihydro-1,3-thiazole derivatives can be formed. nsc.ru
The treatment of allenyl isothiocyanates with various nucleophiles, including alcohols and phenols, can lead to the formation of thiazole (B1198619) derivatives. researchgate.net This suggests that the initial addition of the oxygen nucleophile is followed by a subsequent intramolecular cyclization.
Cycloaddition Reactions and Heterocycle Formation
Isothiocyanates are versatile building blocks for the synthesis of heterocyclic compounds, participating in various cycloaddition reactions.
The isothiocyanate group can participate as a component in [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered rings. uchicago.edumdpi.com In these reactions, the isothiocyanate can react with a 1,3-dipole. For example, the formal [3+2] cycloaddition of two 2-phosphaethynthiolate (SCP³⁻) or 2-arsaethynthiolate (SCAs³⁻) units, which can be considered as 1,3-dipoles, has been observed in the coordination sphere of zirconium, leading to novel five-membered heterocyclic ligands. chemrxiv.org
While direct examples involving 2,3,5,6-tetrafluorophenyl isothiocyanate in [3+2] cycloadditions are not extensively detailed in the provided search results, the general reactivity pattern of isothiocyanates suggests its potential as a partner in such transformations with suitable 1,3-dipolar species like azides, nitrones, and nitrile oxides. uchicago.edu
This compound serves as a valuable precursor for a variety of heterocyclic systems. The initial nucleophilic addition product can undergo subsequent intramolecular reactions to form rings.
For example, the reaction of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with thiol nucleophiles, followed by treatment with a base, leads to the formation of 2-substituted perfluoro(4-ethylidene-5,5-dimethyl-4,5-dihydro-1,3-thiazoles). nsc.ruresearchgate.net This transformation involves the initial formation of a dithiocarbamate which then undergoes an intramolecular cyclization with elimination of a suitable leaving group.
Similarly, reactions of allenyl isothiocyanates with a range of nucleophiles (containing sulfur, oxygen, or nitrogen) result in the formation of functionalized thiazoles. researchgate.net The high reactivity of the tetrafluorophenyl group as a leaving group in nucleophilic aromatic substitution could also be exploited in tandem with the isothiocyanate reactivity to build complex heterocyclic structures. The reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines showcases how highly activated aromatic systems can be used to construct new heterocyclic derivatives. mdpi.com
Table 2: Compound Names Mentioned in the Article
Influence of Tetrafluorophenyl Moiety on Isothiocyanate Electrophilicity
The carbon atom of the isothiocyanate group is inherently electrophilic due to the electronegativity of the adjacent nitrogen and sulfur atoms. Nucleophiles readily attack this carbon, initiating a variety of addition reactions. The tetrafluorophenyl group in this compound plays a crucial role in enhancing this electrophilicity through strong electronic effects.
The four fluorine atoms on the phenyl ring are highly electronegative and exert a powerful electron-withdrawing effect on the aromatic system. This effect is transmitted to the isothiocyanate group, significantly increasing the partial positive charge on the central carbon atom and making it a much stronger electrophile compared to non-fluorinated phenyl isothiocyanate.
This enhanced electrophilicity has a direct impact on reaction rates. The rate of nucleophilic attack on the isothiocyanate carbon is substantially accelerated. This can be quantitatively assessed using the Hammett equation , which relates the reaction rate of a substituted aromatic compound to that of the unsubstituted parent compound. pharmacy180.comlibretexts.orgchemeurope.com The Hammett equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which is a measure of the electronic effect of the substituent), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects). For the tetrafluorophenyl group, the cumulative effect of the four fluorine atoms results in a large positive σ value, leading to a significant increase in the reaction rate (k > k₀) for reactions with a positive ρ value, which is typical for nucleophilic attacks on the isothiocyanate. chemeurope.com
The strong electron-withdrawing nature of the tetrafluorophenyl group not only increases the rate of reaction but can also influence the selectivity of the reaction, particularly when multiple nucleophilic sites are present in the reacting partner.
Illustrative Data Table: Relative Reaction Rates of Phenyl Isothiocyanates with a Generic Nucleophile
| Phenyl Isothiocyanate Derivative | Substituent | Approximate Relative Rate (k/k₀) |
| Phenyl isothiocyanate | H | 1 |
| 4-Nitrophenyl isothiocyanate | 4-NO₂ | 15 |
| 2,4-Dinitrophenyl isothiocyanate | 2,4-(NO₂)₂ | 250 |
| This compound | 2,3,5,6-F₄ | ~50-100 * |
*This is an estimated value based on the known electron-withdrawing strength of polyfluoroaryl groups. Actual values would need to be determined experimentally.
While electronic effects are dominant, steric factors also play a role in the reactivity of this compound. The fluorine atoms in the ortho positions (positions 2 and 6) can create steric hindrance around the isothiocyanate group, potentially slowing down the approach of bulky nucleophiles.
The Taft equation is often used to separate and quantify the contributions of polar (electronic) and steric effects on reaction rates. wikipedia.orgdalalinstitute.comnumberanalytics.com The equation is expressed as:
log(k/k₀) = ρσ + δEₛ
where ρσ represents the polar effect and δEₛ represents the steric effect. For this compound, while the electronic term (ρσ) is large and positive, the steric term (δEₛ) would be negative, indicating a rate-retarding steric effect. However, the magnitude of this steric hindrance from ortho-fluorine atoms is generally considered to be relatively small compared to bulkier groups like tert-butyl. Therefore, the profound rate-enhancing electronic effects of the tetrafluorophenyl group are expected to far outweigh the modest steric hindrance.
Studies of Reaction Kinetics and Thermodynamic Parameters
A thorough understanding of a reaction requires the determination of its kinetic and thermodynamic parameters. For the reactions of this compound, this would involve measuring rate constants, activation energies, and the enthalpy and entropy of reaction.
Kinetic studies, often performed using techniques like stopped-flow spectroscopy , can provide detailed information about the reaction rate under various conditions (e.g., temperature, concentration of reactants). photophysics.comyoutube.comnih.govnih.gov The data obtained from such studies can be used to determine the rate law of the reaction and the activation energy (Ea), which is the minimum energy required for the reaction to occur.
Thermodynamic parameters, such as the change in enthalpy (ΔH) and entropy (ΔS) of a reaction, can be determined through calorimetry or by studying the temperature dependence of the equilibrium constant. youtube.com These parameters provide insight into the energy changes and the change in disorder during the reaction, respectively.
Illustrative Data Table: Hypothetical Kinetic and Thermodynamic Data for the Reaction of this compound with a Primary Amine
| Parameter | Value | Units |
| Rate Constant (k) at 298 K | 5.2 x 10⁻² | M⁻¹s⁻¹ |
| Activation Energy (Ea) | 45 | kJ/mol |
| Enthalpy of Reaction (ΔH) | -85 | kJ/mol |
| Entropy of Reaction (ΔS) | -150 | J/(mol·K) |
*These are hypothetical values for illustrative purposes and would require experimental verification.
Elucidation of Reaction Mechanisms via Advanced Chemical Techniques
The elucidation of the precise step-by-step pathway of a chemical reaction, its mechanism, is a cornerstone of chemical research. For reactions involving this compound, a combination of spectroscopic and spectrometric techniques is employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of reactants, intermediates, and products in a reaction mixture. nih.govglaserchemgroup.comrsc.org By monitoring the changes in the NMR spectrum over time, one can follow the progress of the reaction and identify transient species. For this particular compound, ¹⁹F NMR would be especially informative in tracking changes to the tetrafluorophenyl ring during the reaction.
Mass spectrometry (MS) is another critical technique used to determine the molecular weights of the species involved in a reaction, helping to confirm the identity of products and intermediates. nih.govnih.govacs.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. acs.org
By combining the kinetic data with the structural information obtained from these advanced techniques, a detailed reaction mechanism can be proposed. For the reaction of this compound with a nucleophile, the generally accepted mechanism is a two-step nucleophilic addition. In the first step, the nucleophile attacks the electrophilic carbon of the isothiocyanate to form a tetrahedral intermediate. This is typically the rate-determining step. In the second step, this intermediate is protonated (usually by the solvent or a proton source) to yield the final thiourea derivative.
Strategic Derivatization and Analog Development Utilizing 2,3,5,6 Tetrafluorophenyl Isothiocyanate
Design and Synthesis of Functionalized Derivatives for Specific Research Applications
2,3,5,6-Tetrafluorophenyl isothiocyanate is a key reagent for the synthesis of complex functionalized molecules, particularly in the development of new therapeutic agents. Its isothiocyanate group (–N=C=S) provides a reactive electrophilic carbon atom that readily undergoes addition reactions with nucleophiles, most commonly primary and secondary amines, to form substituted thiourea (B124793) derivatives.
A prominent application is in the synthesis of compounds for treating inflammatory diseases and atherosclerosis. google.com For instance, the reaction of this compound with a substituted aminobenzanilide in a solvent like tetrahydrofuran (B95107) (THF) yields a highly functionalized N,N'-disubstituted thiourea. google.com This specific derivatization is aimed at creating molecules with potential biological activity for screening and development. google.com
Table 1: Synthesis of a Thiourea Derivative
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 3-Amino-4-methoxy-N-phenylbenzamide | This compound | 4-Methoxy-N-phenyl-3-((((2,3,5,6-tetrafluorophenyl)amino)carbonothioyl)amino)benzamide | google.com |
Furthermore, this isothiocyanate is listed as a key reactant in the generation of substituted spiro compounds designed for use as pain-relief medicaments. google.comgoogle.com The process involves reacting the isothiocyanate with various amine-containing scaffolds to produce a range of derivatives for biological evaluation. google.comgoogle.com It is also recognized for its utility in the synthesis of various heterocyclic compounds. ontosight.ai
Fluorine-Directed Reactivity in Complex Molecule Synthesis
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the four fluorine atoms on the phenyl ring. This electronic effect governs the two primary sites of reactivity on the molecule: the aromatic ring itself and the isothiocyanate functional group.
The polyfluorinated ring is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The fluorine atoms render the aromatic ring electron-deficient, facilitating the attack of nucleophiles and the subsequent displacement of a fluoride (B91410) ion. mdpi.com This SNAr reactivity provides a metal-free pathway to functionalize the aromatic core, a common strategy in the synthesis of complex molecules. mdpi.com While many SNAr reactions proceed via a two-step mechanism involving a Meisenheimer intermediate, concerted mechanisms are also recognized. nih.gov The reactivity of polyfluoroarenes like hexafluorobenzene (B1203771) or octafluorotoluene (B1221213) with various nucleophiles is well-documented, showing a distinct preference for substitution at the para position. mdpi.com This fluorine-directed reactivity allows for the selective introduction of new substituents onto the aromatic ring.
Complementing the ring's reactivity, the isothiocyanate group acts as a potent electrophile. It readily reacts with nucleophiles such as amines, alcohols, and thiols. The reaction with primary amines to form thiourea linkages is particularly robust and is a cornerstone of its use in building larger, more complex molecules for specific applications. google.com
Precursor Role in the Generation of Chemically Diverse Compound Libraries
This compound is an ideal precursor for constructing chemically diverse compound libraries for high-throughput screening in drug discovery and materials science. Its well-defined reactivity allows for its systematic combination with large sets of building blocks to generate numerous distinct products based on a common scaffold.
Patents for pain-relief medicaments describe the use of this compound as one of several isocyanates that can be reacted with a core spiro structure. google.comgoogle.com This approach enables the creation of a large library of related spiro compounds, where diversity is introduced through the choice of isothiocyanate and other variable substituents. google.comgoogle.com Similarly, its use in synthesizing potential anti-inflammatory thiourea compounds points to a library-based strategy, where various aminobenzanilides could be paired with the isothiocyanate to explore a wide chemical space and identify lead compounds. google.com The reliability of the thiourea-forming reaction makes this precursor suitable for automated or parallel synthesis platforms commonly used in generating such libraries.
Structure-Activity Relationship (SAR) Studies of Synthesized Analogs (Theoretical and In Vitro Chemical Interactions)
While specific SAR studies focusing on a series of analogs derived from this compound are not extensively detailed in the searched literature, the derivatives synthesized using this compound are expressly designed for such analysis. google.comgoogle.com The development of novel therapeutic agents, such as the anti-inflammatory compounds and pain-relief medicaments mentioned, inherently relies on SAR studies to optimize potency, selectivity, and pharmacokinetic properties. google.comgoogle.com
In vitro chemical interaction studies would involve testing the synthesized analogs against their intended biological targets. For example, the thiourea derivatives developed as potential anti-inflammatory agents would be tested in assays to measure their ability to inhibit specific enzymes or signaling pathways involved in inflammation. google.com By correlating these in vitro activities with the structural modifications across the series of analogs, researchers can establish a clear structure-activity relationship, guiding the design of more effective and targeted compounds.
Advanced Applications in Chemical Research
Bioconjugation and Bioorthogonal Labeling Strategies
2,3,5,6-Tetrafluorophenyl isothiocyanate is a valuable reagent in bioconjugation due to the reactivity of its isothiocyanate group and the stability of the resulting thiourea (B124793) linkage.
The isothiocyanate group (-N=C=S) of this compound readily reacts with primary amine groups (-NH2) present in biomolecules to form a stable thiourea bond. This reaction is particularly effective under slightly alkaline conditions (pH 9-11). researchgate.net The tetrafluorophenyl ester moiety enhances the reactivity of the isothiocyanate, making it an efficient tool for labeling various biological macromolecules.
Proteins and Peptides: The primary amine groups on the N-terminus of proteins and the side chain of lysine (B10760008) residues are common targets for isothiocyanate conjugation. nih.gov This covalent modification is instrumental in developing peptide-based covalent inhibitors for protein-protein interactions. nih.govresearchgate.net For instance, the attachment of electrophiles like isothiocyanates to peptides can create irreversible binders to target proteins. nih.gov
Oligonucleotides: Amino-modified oligonucleotides can be effectively labeled using isothiocyanates. nih.govnih.gov For example, oligonucleotides synthesized with a 5'-hexylamine linker can be reacted with isothiocyanate-containing compounds for applications in diagnostics and molecular biology. researchgate.net
Interactive Table: Examples of Biomolecule Conjugation with Isothiocyanates
| Biomolecule Target | Reactive Group | Resulting Linkage | Key Application Area |
| Proteins | N-terminal amine, Lysine side-chain amine | Thiourea | Covalent inhibitors, Fluorescent labeling nih.govnih.govnih.gov |
| Peptides | N-terminal amine, Internal amine modifications | Thiourea | Development of therapeutic and diagnostic agents nih.govresearchgate.net |
| Oligonucleotides | Amino-linker modifications | Thiourea | DNA/RNA labeling, Diagnostic probes nih.govnih.govresearchgate.net |
The reactivity of this compound makes it a key component in the synthesis of fluorescent probes. While classic examples include fluorescein (B123965) isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC), the underlying principle of conjugating a fluorophore to a biomolecule via an isothiocyanate linker remains a fundamental strategy. nih.govthermofisher.comnih.gov
The tetrafluorophenyl (TFP) ester portion of the molecule offers advantages over other activating groups, such as N-hydroxysuccinimide (NHS) esters, by providing greater resistance to hydrolysis while maintaining high reactivity with amines. thermofisher.com This stability is crucial for the efficient synthesis of fluorescent bioconjugates. The development of probes for detecting specific biological molecules, such as hydrogen polysulfides, often involves complex organic synthesis where isothiocyanate-like reactivity can play a role in the assembly of the final probe structure. nih.govmdpi.comnih.govrsc.org
Interactive Table: Comparison of Activating Groups for Amine-Reactive Fluorescent Dyes
| Activating Group | Advantages | Disadvantages | Common Fluorophores |
| Isothiocyanate | Stable thiourea linkage, historically significant | Can have side reactions, pH-dependent reactivity | Fluorescein (FITC), Tetramethylrhodamine (TRITC) thermofisher.com |
| Tetrafluorophenyl (TFP) Ester | High resistance to hydrolysis, superior reactivity with amines | Less common than NHS esters | Alexa Fluor dyes thermofisher.com |
| N-hydroxysuccinimide (NHS) Ester | Widely used, good reactivity | More susceptible to hydrolysis than TFP esters | Wide variety of commercial dyes |
In the field of molecular imaging, particularly Positron Emission Tomography (PET), the introduction of radionuclides like fluorine-18 (B77423) (¹⁸F) and technetium-99m (⁹⁹mTc) into biomolecules is paramount. nih.govresearchgate.netnih.gov this compound and its derivatives serve as important bifunctional chelators or prosthetic groups to facilitate this labeling.
¹⁸F-Labeling: Indirect ¹⁸F-labeling often employs a prosthetic group that is first radiolabeled and then conjugated to the biomolecule. For example, 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester has been used to label proteins and peptides with high efficiency. nih.gov Similarly, 4-([¹⁸F]fluoromethyl)phenyl isothiocyanate has been synthesized for the purpose of labeling oligonucleotides. researchgate.net These methods are often preferred for sensitive biomolecules that cannot withstand direct fluorination conditions. nih.govnih.govradiologykey.commdpi.com
⁹⁹mTc-Labeling: For labeling with ⁹⁹mTc, a bifunctional chelator capable of binding the metal ion is required. nih.govnih.gov Isothiocyanate-functionalized chelators can be conjugated to targeting vectors like peptides. nih.gov The isothiocyanate group provides a reactive handle to attach the chelator-⁹⁹mTc complex to the amine groups of the biomolecule. nih.gov For example, an isothiocyanate-functionalized ligand was used to label the AE105 peptide with ⁹⁹mTc for in vivo imaging of prostate cancer. nih.gov
Interactive Table: Radiochemical Labeling Strategies Involving Isothiocyanate Functionality
| Radionuclide | Labeling Strategy | Prosthetic Group/Chelator Example | Target Biomolecule | Reference |
| ¹⁸F | Indirect via prosthetic group | 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester | Proteins, Peptides | nih.gov |
| ¹⁸F | Indirect via prosthetic group | 4-([¹⁸F]fluoromethyl)phenyl isothiocyanate | Oligonucleotides | researchgate.net |
| ⁹⁹mTc | Pre- and post-labeling conjugation | Isothiocyanate-functionalized dipyridylamine (DPA) chelator | Peptides (e.g., AE105) | nih.gov |
The covalent immobilization of biomolecules onto solid surfaces is a critical step in the development of biosensors, microarrays, and other diagnostic assays. Isothiocyanate chemistry provides a robust method for attaching proteins, peptides, and oligonucleotides to surfaces functionalized with amine groups. nih.gov
Alternatively, heterobifunctional reagents containing an isothiocyanate at one end and a surface-reactive group (like a triethoxysilyl group for glass surfaces) at the other can be used. nih.gov The isothiocyanate end specifically reacts with amino- or mercapto-functionalized biomolecules, which are then anchored to the surface via the other functional end. This approach allows for the controlled and oriented immobilization of biomolecules, which is often crucial for retaining their biological activity.
Materials Science and Polymer Chemistry Applications
The utility of this compound extends beyond bioconjugation into the realm of materials science and polymer chemistry.
Functional polymers, which possess specific reactive groups, are of great interest for a wide range of applications, including drug delivery and advanced materials. researchgate.netmdpi.comscispace.com The isothiocyanate group can be incorporated into polymer structures to allow for post-polymerization modification.
By designing monomers that contain or can be converted to an isothiocyanate group, polymers with pendant isothiocyanate functionalities can be synthesized. These reactive polymers can then be cross-linked or conjugated with other molecules, such as biomolecules or dyes, to create materials with tailored properties. The synthesis of functional polyolefins and poly(2,5-di(thiophen-2-yl)-1-H-arylpyrroles) are examples where strategic monomer design leads to advanced polymeric materials. mdpi.comnih.gov The incorporation of isothiocyanate functionality provides a versatile handle for further chemical transformations, enabling the creation of complex and functional polymer architectures.
Analytical Chemistry Methodologies
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. Isothiocyanates are classic derivatization reagents for compounds containing primary and secondary amine groups, such as amino acids and polyamines. The reaction forms a stable, readily detectable derivative. Phenylisothiocyanate (PITC), also known as Edman's Reagent, reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be easily analyzed by reverse-phase HPLC with UV detection. creative-proteomics.comthermofisher.comnih.gov This method is robust and produces stable derivatives with all amino acids. thermofisher.com
Fluorinated analogues of PITC, such as 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, have been successfully used as derivatization reagents for the analysis of polyamines in food samples. mdpi.com The reaction proceeds efficiently with all amine groups present in the analyte molecules. mdpi.com this compound fits this class of reagents, offering the reactive isothiocyanate handle for coupling and a highly fluorinated tag for detection.
The primary goal of derivatization with a reagent like this compound is to enhance analytical performance. The formation of a thiourea derivative achieves several objectives:
Enhanced Detectability: The tetrafluorophenyl group introduces a strong chromophore, allowing for sensitive detection using UV-Vis spectrophotometry. The PTC derivatives formed using standard PITC are typically detected at 254 nm. thermofisher.com The fluorinated ring may also serve as a unique tag for mass spectrometry, providing a distinct isotopic pattern and mass fragment for highly selective identification.
Improved Separation: Derivatization alters the chemical nature of the analyte, changing its polarity and chromatographic properties. This often leads to better separation from other components in a complex matrix during liquid chromatography. thermofisher.comnih.gov By converting polar amines into less polar derivatives, retention on reverse-phase columns is improved, leading to sharper peaks and higher resolution. The use of fluorinated reagents like 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been shown to be effective for the chromatographic determination of various compounds. mdpi.com
The high sensitivity and selectivity afforded by derivatization make it ideal for trace analysis in complex matrices like food and environmental samples. The PITC method has been applied to the determination of amino acids in a wide variety of food matrices, including protein hydrolysates from meat and vegetables. nih.gov This method is noted for its rapidity and reproducibility. nih.gov
Extending this principle, fluorinated isothiocyanates have proven effective in food chemistry. A key example is the use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization and subsequent chromatographic analysis of polyamines in home-made wine samples. mdpi.com This demonstrates the applicability of fluorinated phenyl isothiocyanates for trace-level quantification in complex beverages. Given its similar structure, this compound is a strong candidate for developing similar analytical methods for a range of analytes in both environmental monitoring and food quality control.
| Derivatization Reagent | Target Analyte Class | Application/Matrix | Reference |
|---|---|---|---|
| Phenylisothiocyanate (PITC) | Amino Acids | Food analysis (protein hydrolysates) | nih.gov |
| 3,5-bis-(trifluoromethyl)phenyl isothiocyanate | Polyamines (Putrescine, Cadaverine, etc.) | Food Chemistry (home-made wine) | mdpi.com |
| Fluorescein isothiocyanate (FITC) | Primary Amines | Fluorescent labeling of biomolecules and surfaces | mdpi.com |
Medicinal Chemistry Research as a Synthetic Building Block
In medicinal chemistry, the isothiocyanate group is a versatile reactive handle for synthesizing more complex molecules. It readily reacts with nucleophiles, most notably amines, to form thiourea linkages. The thiourea moiety is a privileged structure found in a wide array of biologically active compounds. Research has shown that isothiocyanate derivatives can serve as key building blocks in the synthesis of heterocyclic systems, such as fused pyrimidines and thiazines, which may possess anti-infective properties. nih.gov
This compound serves as a valuable synthetic building block for introducing the tetrafluorophenyl group into potential drug candidates. The incorporation of highly fluorinated aromatic rings is a common strategy in modern drug design to modulate key pharmaceutical properties, including:
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the half-life of a drug.
Lipophilicity: Fluorine substitution significantly increases lipophilicity, which can affect a molecule's absorption, distribution, and ability to cross biological membranes.
Binding Affinity: The electron-withdrawing nature of the tetrafluorophenyl ring can alter the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding or other interactions with a biological target.
The development of small molecule libraries built around diverse scaffolds is a central theme in medicinal chemistry. princeton.edu By providing both a reactive isothiocyanate handle and a functionally important tetrafluorophenyl group, this compound is a useful tool for medicinal chemists to create novel compounds for biological screening.
Precursor for the Synthesis of Novel Scaffolds with Potential Biological Properties
Isothiocyanates are widely recognized as valuable precursors for the synthesis of a variety of heterocyclic scaffolds that form the core of many biologically active molecules. mdpi.comnih.gov The reaction of isothiocyanates with compounds containing multiple nucleophilic centers can lead to the formation of diverse ring systems. For instance, the reaction of isothiocyanates with amino-substituted compounds can yield thiourea derivatives, which can then be cyclized to form heterocycles like thiazoles, triazoles, and pyrimidines. nih.govnih.gov
Although specific examples utilizing this compound are not readily found in the reviewed literature, studies on other isothiocyanates provide a blueprint for its potential applications. For example, phenyl isothiocyanate has been used in multicomponent reactions to synthesize novel thiophene (B33073) analogues with potential anticancer properties. researchgate.net Similarly, isothiocyanates are key reagents in the synthesis of thiazole (B1198619) derivatives, which are known to exhibit antibacterial and antifungal activities. organic-chemistry.org
The general synthetic utility of isothiocyanates suggests that this compound could serve as a critical building block for creating novel bioactive scaffolds. The resulting fluorinated compounds may exhibit unique pharmacological profiles due to the influence of fluorine on properties such as metabolic stability and binding affinity.
Design and Synthesis of Enzyme Inhibitors and Receptor Ligands (focus on chemical structure and synthesis)
The isothiocyanate group is a known pharmacophore that can irreversibly bind to biological macromolecules, making it a valuable functional group in the design of enzyme inhibitors and receptor ligands. This is typically achieved through the reaction of the isothiocyanate with nucleophilic residues, such as cysteine or lysine, within the protein's active or binding site.
Enzyme Inhibitors:
Thiourea derivatives, readily synthesized from the reaction of isothiocyanates with primary or secondary amines, have been extensively studied as enzyme inhibitors. mdpi.comnih.gov These derivatives have shown inhibitory activity against a range of enzymes, including urease and cholinesterases. nih.govnih.govresearchgate.net For instance, various N,N'-disubstituted thioureas have been synthesized and evaluated as urease inhibitors, with some exhibiting significant activity. nih.gov While these studies often utilize other isothiocyanates, the synthetic route is directly applicable to this compound. The reaction involves the straightforward addition of an amine to the isothiocyanate, as depicted in the general scheme below.
General Synthesis of Thiourea Derivatives:
R-NCS + R'-NH2 → R-NH-C(S)-NH-R'
The resulting tetrafluorophenyl-containing thiourea derivatives would be of significant interest for screening against various enzymatic targets. The strong electron-withdrawing nature of the tetrafluorophenyl group could enhance the interaction with enzyme active sites.
Receptor Ligands:
Isothiocyanates have also been incorporated into the structure of receptor ligands to act as covalent probes or irreversible binders. A notable example is the synthesis of isothiocyanate-substituted benzyl (B1604629) ether opioid receptor ligands derived from 6β-naltrexol. nih.gov In this study, isothiocyanate groups were introduced to provide electrophilic ligands capable of forming covalent bonds with the opioid receptors. nih.gov This approach allows for the characterization of drug-receptor interactions.
Following this design strategy, this compound could be conjugated to known receptor-binding scaffolds. The synthesis would involve reacting an amino-functionalized ligand with this compound to form a stable thiourea linkage. The resulting ligand would carry the tetrafluorophenyl isothiocyanate moiety as a warhead for covalent binding to the target receptor.
While direct research on the applications of this compound in these advanced areas is limited in the available literature, the established chemistry of isothiocyanates provides a strong foundation for its potential as a valuable reagent in medicinal chemistry and drug discovery. Further research is needed to explore and confirm these potential applications.
Advanced Spectroscopic and Analytical Characterization Methodologies for Research Involving 2,3,5,6 Tetrafluorophenyl Isothiocyanate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Elucidation of Derivatives
NMR spectroscopy is a cornerstone for the structural analysis of organic compounds. For derivatives of TFPITC, both fluorine-19 and proton/carbon-13 NMR provide invaluable information.
Application of ¹⁹F NMR for Reaction Monitoring and Product Purity Assessment
The presence of the tetrafluorophenyl group provides a distinct advantage for utilizing ¹⁹F NMR. nih.gov This technique offers high sensitivity and a wide chemical shift range, making it an excellent tool for monitoring reactions and evaluating the purity of resulting products.
Reaction Monitoring: The chemical shifts of the fluorine atoms on the phenyl ring are highly sensitive to their chemical environment. researchgate.net As a reaction proceeds and the isothiocyanate group is transformed into a new functional group (e.g., a thiourea), the electronic environment of the fluorine atoms changes, leading to observable shifts in the ¹⁹F NMR spectrum. This allows for real-time tracking of the consumption of starting material and the formation of products. For instance, the progress of fluorinated Biginelli reactions has been successfully monitored using benchtop ¹⁹F NMR, allowing for the quantification of starting materials, intermediates, and products over time. nih.gov
Purity Assessment: ¹⁹F NMR is a powerful method for assessing the purity of TFPITC derivatives. The presence of fluorine-containing impurities or byproducts can be readily detected and quantified, even at low levels. rsc.org For example, in the synthesis of a phthalocyanine (B1677752) complex, ¹⁹F NMR was used to confirm the absence of potential impurities like 2,3,5,6-tetrafluorobenzene. rsc.org
A hypothetical example of using ¹⁹F NMR to monitor the reaction of TFPITC with an amine is presented in the table below.
Table 1: Hypothetical ¹⁹F NMR Data for Reaction Monitoring
| Time (hours) | TFPITC Signal Intensity | Product Signal Intensity |
|---|---|---|
| 0 | 100% | 0% |
| 1 | 50% | 50% |
| 2 | 10% | 90% |
| 4 | <1% | >99% |
Advanced ¹H and ¹³C NMR Techniques for Complex Conjugate Analysis
While ¹⁹F NMR is a key technique, ¹H and ¹³C NMR are indispensable for the complete structural elucidation of complex conjugates derived from TFPITC. nih.govresearchgate.net
¹H NMR: Proton NMR provides detailed information about the structure of the molecule conjugated to the TFPITC moiety. Chemical shifts, coupling constants, and integration of proton signals allow for the precise determination of the structure of the newly formed derivative. In complex molecules, downfield or upfield shifts of specific protons can indicate their proximity to the tetrafluorophenyl ring. rsc.org
Mass Spectrometry (MS) for Reaction Product Identification and Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is routinely used to identify and confirm the products of reactions involving TFPITC. purdue.edunih.gov
The molecular weight of 2,3,5,6-Tetrafluorophenyl isothiocyanate is 207.148 g/mol . nist.gov Upon reaction, the mass of the resulting derivative will increase by the mass of the reacting molecule minus the mass of any leaving groups. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the product and confirming its identity. nih.gov For example, in the synthesis of unprotected β-aryl isothiocyanates, HRMS was used to detect the formation of the isothiocyanate product. acs.org
Table 2: Expected Mass Data for a Hypothetical Reaction Product
| Compound | Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| This compound | C₇HF₄NS | 207.148 |
| Hypothetical Amine Reactant | C₄H₁₁N | 73.14 |
Chromatographic Techniques (HPLC, GC) for Reaction Monitoring, Purification, and Analysis of Reaction Mixtures
Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for reaction monitoring, purification of the desired product, and analysis of the final mixture's composition.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of TFPITC derivatives. By selecting an appropriate stationary phase and mobile phase, it is possible to separate the starting material, product, and any byproducts. This allows for the monitoring of reaction progress and the isolation of the pure product.
Gas Chromatography (GC): For volatile derivatives of TFPITC, gas chromatography is a valuable analytical tool. nist.govnih.gov Often, derivatization is employed to increase the volatility and thermal stability of analytes, making them suitable for GC analysis. researchgate.netiu.edu For instance, polar alkylating agents have been successfully analyzed by GC after derivatization to their corresponding thiocyanate/isothiocyanate derivatives. researchgate.net GC coupled with a mass spectrometer (GC-MS) provides both retention time data for separation and mass spectral data for identification of the components in a mixture. nih.govmdpi.com
Infrared (IR) and UV-Vis Spectroscopy in Monitoring Functional Group Transformations
IR and UV-Vis spectroscopy are useful for monitoring the transformation of the isothiocyanate functional group during a reaction.
Infrared (IR) Spectroscopy: The isothiocyanate group (-N=C=S) has a strong and characteristic absorption band in the IR spectrum, typically in the range of 2000-2200 cm⁻¹. nist.govnist.gov The disappearance of this band and the appearance of new bands corresponding to the functional group of the product (e.g., the C=S and N-H stretches of a thiourea) provide clear evidence of the reaction's progress. researchgate.net For example, the formation of a β-aryl isothiocyanate was verified by the appearance of a characteristic absorption band at 2090 cm⁻¹ in the IR spectrum. acs.org
UV-Vis Spectroscopy: While the isothiocyanate group itself does not have a strong absorption in the UV-visible region, the tetrafluorophenyl ring does. Changes in the electronic environment of the aromatic ring upon reaction can lead to shifts in the UV-Vis absorption spectrum. This can be used to monitor the reaction, particularly if the product has a significantly different absorption profile from the starting material. For instance, the formation of a copper complex was shown to have a distinct absorption in the visible region, indicating its role as a photoactive species. acs.org
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry and conformation of TFPITC derivatives. nih.govweizmann.ac.il By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise arrangement of atoms in the molecule. This technique is invaluable for unambiguously confirming the structure of novel derivatives and understanding their spatial arrangement. For example, the crystal structure of a 2-cyanoguanidinophenytoin derivative revealed a distinctive chair configuration for the morpholine (B109124) ring. nih.gov
Computational and Theoretical Investigations of 2,3,5,6 Tetrafluorophenyl Isothiocyanate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Electronic Structure: DFT calculations can determine the optimized molecular geometry, Mulliken charge distribution, and frontier molecular orbitals (HOMO and LUMO) of 2,3,5,6-tetrafluorophenyl isothiocyanate. The distribution of electron density is heavily influenced by the four fluorine atoms on the phenyl ring, which are strongly electronegative. This leads to a significant polarization of the aromatic system. The isothiocyanate (-N=C=S) group is also a key feature, with its own characteristic electronic signature.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These include:
HOMO-LUMO Gap (ΔE): A smaller energy gap indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. The presence of multiple fluorine atoms is expected to influence this gap.
Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy.
Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η) and Softness (S): These parameters describe the resistance to change in electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Note: This table is illustrative and based on general principles of DFT and data for related compounds, as specific literature for the target compound is unavailable.)
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates the energy of the highest occupied molecular orbital. |
| LUMO Energy | ~ -1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Suggests high kinetic stability due to a relatively large energy gap. |
| Electronegativity (χ) | ~ 4.25 eV | High value suggests a strong ability to attract electrons. |
Molecular Dynamics Simulations of Interactions with Other Chemical Entities
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations could be employed to study the interaction of this compound with various chemical entities, such as proteins or solvent molecules, over time.
For instance, MD simulations could model the behavior of this compound in an aqueous environment, providing insights into its solvation and conformational dynamics. More advanced simulations could explore its binding to a protein's active site. Isothiocyanates are known to react with amine groups in proteins, and MD simulations could help to understand the initial non-covalent interactions that precede a covalent reaction.
While no specific MD studies on this compound were found, research on other small molecules demonstrates the power of this technique. For example, MD simulations have been used to investigate the binding of inhibitors to enzymes, revealing key interactions and conformational changes. elsevierpure.com Such an approach for this compound could elucidate its mechanism of action if it were to be investigated as a potential bioactive molecule.
Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound, as well as the structures and energies of the transition states. This is often achieved using DFT or other high-level quantum chemical methods.
A key reaction of isothiocyanates is their reaction with nucleophiles, such as primary amines, to form thioureas. Computational studies could model this reaction for this compound, identifying the transition state for the nucleophilic attack on the central carbon atom of the isothiocyanate group. The energy barrier of this transition state would determine the reaction rate.
The electron-withdrawing nature of the tetrafluorophenyl group is expected to make the isothiocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack. Computational studies could quantify this effect by comparing the calculated activation energy for the reaction of this compound with that of other phenyl isothiocyanates.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Predictions)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies involving this compound are available, it is possible to outline how such a study would be conducted.
If a set of related isothiocyanate compounds were synthesized and tested for a particular biological activity, QSAR modeling could be used to identify the key molecular descriptors that correlate with this activity. These descriptors can be calculated from the 3D structure of the molecules and can include electronic, steric, and hydrophobic properties.
For this compound, relevant descriptors might include:
Molecular weight
LogP (a measure of hydrophobicity)
Dipole moment
HOMO and LUMO energies
Surface area and volume
A resulting QSAR model could then be used to predict the activity of new, unsynthesized isothiocyanate derivatives, thereby guiding the design of more potent compounds. The development of QSAR models is a common approach in drug discovery to optimize lead compounds. researchgate.net
Computational Spectroscopy for Elucidation of Spectroscopic Behavior
Computational methods can be used to predict and interpret the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For this compound, DFT calculations can be used to compute its vibrational frequencies and compare them to experimental IR and Raman spectra. This can aid in the assignment of the observed spectral bands to specific molecular vibrations.
The characteristic asymmetric stretching vibration of the -N=C=S group in isothiocyanates typically appears as a strong band in the IR spectrum between 2000 and 2200 cm⁻¹. Computational analysis could predict the precise wavenumber of this vibration for this compound and analyze how it is affected by the electronic influence of the tetrafluorophenyl ring.
Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. While experimental spectra for this compound are available from databases like the NIST WebBook, detailed computational studies would provide a deeper understanding of the relationship between its structure and its spectroscopic signature.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Perspectives and Emerging Research Avenues
Integration of 2,3,5,6-Tetrafluorophenyl Isothiocyanate in Automation and High-Throughput Synthesis
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has propelled the development of automated synthesis and high-throughput screening (HTS) platforms. ufl.eduewadirect.com The properties of this compound make it a prime candidate for integration into these workflows.
Furthermore, in high-throughput screening, this compound can be utilized in the development of assays for identifying enzyme inhibitors or modulators. nih.govmoleculardevices.com For instance, its reaction with nucleophilic residues in a biological target could be monitored, or it could be used to synthesize a library of thiourea-containing compounds for screening. The strong infrared absorption of the isothiocyanate group and the fluorine atoms could also be exploited for developing novel detection methods in HTS formats.
Interactive Table: Potential Applications in Automated Synthesis and HTS
| Application Area | Potential Role of this compound | Key Advantages |
| Automated Peptide Synthesis | Reagent for N-terminal modification or incorporation of thiourea (B124793) linkages. | High reactivity, clean conversion, potential for novel peptide structures. |
| High-Throughput Screening | Building block for combinatorial libraries of thioureas. | Structural diversity, potential for identifying novel bioactive compounds. |
| Assay Development | Reagent for labeling or modifying target proteins for screening. | Covalent modification, potential for fluorescence or other detection methods. |
Novel Catalytic Systems for Isothiocyanate Functionalization
The development of novel catalytic systems to control the reactivity of isothiocyanates is a burgeoning area of research. While traditional methods often rely on stoichiometric reagents, catalytic approaches offer greater efficiency and sustainability.
Organocatalysis, particularly with thiourea and squaramide-based catalysts, has emerged as a powerful tool for a range of asymmetric transformations. nih.govrsc.orgresearchgate.netresearchgate.net These catalysts operate through hydrogen bonding interactions, activating electrophiles and organizing reactants to achieve high levels of stereocontrol. Future research could focus on designing chiral organocatalysts specifically tailored for reactions involving this compound, enabling the enantioselective synthesis of complex chiral molecules.
Transition metal catalysis also presents significant opportunities. researchgate.netmdpi-res.commdpi.com Cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern organic synthesis. rhhz.netnih.gov Developing catalytic systems that can selectively activate the C-S bond of the isothiocyanate group or the C-F bonds of the tetrafluorophenyl ring would open up new avenues for constructing complex molecular architectures. For instance, palladium or nickel catalysts could potentially be used to couple this compound with a variety of organometallic reagents.
Exploration of New Reactivity Modes and Synthetic Transformations
Beyond its conventional role as an electrophile in reactions with amines, this compound possesses a rich and underexplored reactivity profile. Future research will likely focus on uncovering and harnessing novel reaction pathways.
Cycloaddition reactions are a powerful strategy for the synthesis of heterocyclic compounds. researchgate.netlibretexts.org The isothiocyanate moiety can participate in [3+2] and [4+2] cycloadditions with a variety of unsaturated partners, leading to the formation of five- and six-membered heterocycles. researchgate.netyoutube.com The electron-deficient nature of the tetrafluorophenyl ring is expected to influence the regioselectivity and stereoselectivity of these reactions. Exploration of these cycloaddition pathways could lead to the discovery of novel heterocyclic scaffolds with interesting biological or material properties. rsc.orgresearchgate.netamazonaws.com
Furthermore, multicomponent reactions (MCRs) involving isothiocyanates offer a highly efficient means of generating molecular complexity from simple starting materials in a single step. nih.gov Designing new MCRs that incorporate this compound would provide rapid access to diverse compound libraries for biological screening and materials development.
Development of Advanced Probes for Chemical Biology and Materials Science
The unique spectroscopic and reactive properties of fluorinated compounds make them attractive for the development of advanced probes for chemical biology and materials science. researchgate.net Isothiocyanates, particularly fluorescein (B123965) isothiocyanate (FITC), have a long history of use in labeling proteins and other biomolecules. nih.govpeptideweb.comnih.govsigmaaldrich.com
The tetrafluorophenyl group in this compound can serve as a ¹⁹F NMR tag for in-cell NMR studies or as a component of ¹⁹F MRI contrast agents. Its reactivity towards nucleophiles allows for its covalent attachment to biomolecules of interest, such as proteins or peptides. researchgate.net This can be used to study protein structure, dynamics, and interactions in a biological context.
In materials science, the incorporation of this compound into polymers or onto surfaces can impart unique properties. The hydrophobic and lipophobic nature of the tetrafluorophenyl group can be used to tune the surface energy and wetting properties of materials. Furthermore, the isothiocyanate group can be used to anchor these fluorinated moieties to a variety of substrates, creating functional surfaces with applications in areas such as microfluidics, biosensors, and anti-fouling coatings. The development of fluorescent sensors based on isothiocyanate derivatives for the detection of various analytes is also a promising area of research. rsc.orgresearchgate.net
Computational Design of Next-Generation Fluorinated Isothiocyanate Reagents
Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. nih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.
Future research will likely leverage computational methods to:
Predict Reactivity: Model the transition states of various reactions involving this compound to predict reaction outcomes and guide experimental design.
Design Novel Catalysts: Computationally screen virtual libraries of catalysts to identify promising candidates for specific transformations of this isothiocyanate.
Develop New Reagents: Design next-generation fluorinated isothiocyanate reagents with tailored electronic and steric properties for specific applications. For example, by altering the substitution pattern on the aromatic ring, it may be possible to fine-tune the reactivity and selectivity of the isothiocyanate group.
By combining computational insights with experimental validation, researchers can accelerate the discovery and development of new applications for this compound and related fluorinated reagents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3,5,6-tetrafluorophenyl isothiocyanate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzoyl isothiocyanate derivatives are prepared by reacting benzoyl chloride with ammonium isothiocyanate in 1,4-dioxane under controlled heating . For fluorinated analogs like this compound, fluorinated aryl halides (e.g., tetrafluorophenylhydrazine) are reacted with thiophosgene or thiocyanate salts. Reaction temperature (room temperature to 80°C), solvent polarity, and stoichiometric ratios significantly impact yields. Purity (>97%) is achieved via column chromatography or recrystallization .
Q. What purification and characterization techniques are critical for ensuring the integrity of this compound?
- Methodological Answer :
- Purification : Use silica-gel column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures. Cold storage (0–6°C) is essential to prevent decomposition .
- Characterization :
- GC-MS : Confirm molecular ion peaks (e.g., m/z ≈ 228 for C₇HF₄NS) and purity (>97%) .
- ¹⁹F/¹H NMR : Identify fluorine environments (e.g., δ −140 to −160 ppm for tetrafluorophenyl groups) .
- Elemental Analysis : Validate C, H, N, S content against theoretical values .
Q. How does the thermal and chemical stability of this compound affect experimental design?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at 0–6°C . Decomposition pathways include thiourea formation via reaction with ambient moisture. For kinetic studies, use anhydrous solvents (e.g., THF, DCM) and monitor reactions via TLC or in situ FTIR to track isothiocyanate (-NCS) peak disappearance (~2100 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SₙAr) reactions?
- Methodological Answer : The electron-withdrawing fluorine substituents activate the aryl ring for SₙAr by polarizing the C–F bond and stabilizing the Meisenheimer intermediate. Computational studies (e.g., DFT with B3LYP/6-31G*) predict activation barriers for fluorine displacement by amines or thiols. Experimental validation involves kinetic isotope effects (KIE) and Hammett plots using substituted nucleophiles .
Q. How can this compound be utilized in radiopharmaceutical synthesis, such as PET tracer development?
- Methodological Answer : The compound serves as a prosthetic group for ¹⁸F-labeling. For example, 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) is synthesized via a one-step solid-phase reaction. Automated platforms (e.g., GE FASTlab™) enable efficient coupling to PSMA-targeting peptides like [¹⁸F]DCFPyL. Key parameters include radiochemical purity (>95%), specific activity (>50 GBq/μmol), and reaction time optimization (<30 min) .
Q. How do researchers resolve contradictions in reported synthetic yields or purity data for fluorinated isothiocyanates?
- Methodological Answer : Discrepancies arise from variations in starting material quality (e.g., fluorophenylhydrazine purity) or analytical methods. Cross-validate results using orthogonal techniques:
- Compare GC (for volatile impurities) vs. HPLC (for non-volatile byproducts).
- Use elemental analysis to confirm stoichiometry.
- Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) .
Q. What computational tools predict the electronic and steric effects of this compound in catalyst design?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Molecular dynamics (MD) simulations model steric hindrance in coordination complexes (e.g., with transition metals). Validate predictions via X-ray crystallography of metal-isothiocyanate adducts .
Safety and Handling
Q. What safety protocols mitigate risks associated with handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN in degradation).
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
